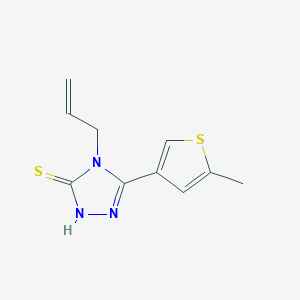
4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H11N3S2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the family of triazole-thiol derivatives. This class of compounds has garnered attention due to their diverse biological activities, particularly in medicinal chemistry. The unique structure of this compound, featuring both allyl and thienyl groups, suggests potential applications in various therapeutic areas including anticancer and antimicrobial activities.
The chemical formula for this compound is C11H12N4S with a molecular weight of approximately 236.31 g/mol. The presence of the thiol group is significant as it can participate in various biochemical reactions and enhance the biological activity of the compound.
The biological activity of triazole-thiol compounds is often attributed to their ability to interact with biological receptors and enzymes through hydrogen bonding and hydrophobic interactions. The triazole ring serves as a pharmacophore that can mimic natural substrates or inhibitors, allowing these compounds to modulate biological processes effectively.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro tests using human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines indicated that these compounds can significantly inhibit cell proliferation. The selectivity towards cancer cells suggests a mechanism that may involve interference with cell cycle progression or induction of apoptosis .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 4-Allyl-5-(5-methylthien-3-yl)-4H-triazole-3-thiol | IGR39 | 12.5 | Apoptosis induction |
| 4-Allyl-5-(5-methylthien-3-yl)-4H-triazole-3-thiol | MDA-MB-231 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of triazole-thiol derivatives has also been explored extensively. Studies indicate that these compounds possess significant antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
| Pathogen Tested | Activity (Zone of Inhibition in mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
| C. albicans | 15 |
Case Studies
- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of various triazole derivatives, 4-allyl-5-(5-methylthien-3-yl)-4H-triazole-3-thiol was found to be one of the most potent against melanoma cells, suggesting its potential as a lead compound for further development .
- Antimicrobial Screening : A series of synthesized triazole-thiol derivatives were tested against common pathogens, revealing that those containing the thienyl moiety exhibited enhanced antimicrobial activity compared to their non-thienyl counterparts .
Propiedades
IUPAC Name |
3-(5-methylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-3-4-13-9(11-12-10(13)14)8-5-7(2)15-6-8/h3,5-6H,1,4H2,2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYGHOHDZSZNEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391217 |
Source


|
| Record name | 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588680-35-7 |
Source


|
| Record name | 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














